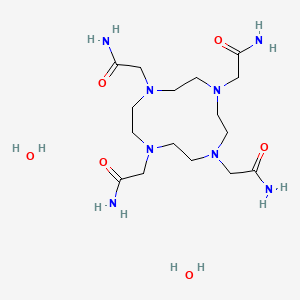

DOTA-amide (dihydrate)

Description

Contextualization within Macrocyclic Aminocarboxylate Chelator Development

The development of macrocyclic polyaminocarboxylate chelators has been a cornerstone of coordination chemistry, driven by the need for agents that can form highly stable and kinetically inert complexes with metal ions. d-nb.infothno.org DOTA is often considered the "gold standard" in this class, renowned for its ability to form exceptionally stable complexes with a wide range of metal ions, particularly trivalent lanthanides and other trivalent metals like Ga³⁺, In³⁺, and Y³⁺. d-nb.infonih.govresearchgate.net This stability is a consequence of the pre-organized structure of the 12-membered cyclen ring and the octadentate coordination provided by its four nitrogen atoms and four carboxylate oxygen donors. nih.govnih.gov

Fundamental Role of DOTA-Amide Derivatives in Radiopharmaceutical Design

DOTA-amide derivatives are pivotal in modern radiopharmaceutical design, primarily serving as bifunctional chelators (BFCs). axispharm.commedchemexpress.eumedchemexpress.com In this role, the DOTA-amide framework securely encapsulates a radioactive metal ion (radionuclide) while another part of the molecule, typically attached via one of the amide groups, is conjugated to a targeting vector such as a peptide or monoclonal antibody. wikipedia.orgnih.govcd-bioparticles.net This creates a targeted radiopharmaceutical that can be delivered specifically to disease sites, such as tumors, for diagnostic imaging or therapy. cd-bioparticles.net

DOTA-mono-amide conjugates are frequently used to link radionuclides like Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging or Lutetium-177 (¹⁷⁷Lu) and Yttrium-90 (⁹⁰Y) for targeted radionuclide therapy. thno.orgnih.govsnmjournals.orgnih.gov For instance, ⁶⁸Ga-DOTATATE, an amide of DOTA and a somatostatin (B550006) analogue peptide, is a clinically approved agent for imaging neuroendocrine tumors. nih.govmdpi.com The robust and inert nature of the DOTA-amide core ensures that the radiometal remains stably chelated under physiological conditions, minimizing off-target toxicity. d-nb.infothno.org

Current Research Landscape and Key Academic Imperatives

The current research landscape for DOTA-amide derivatives is vibrant and focused on several key imperatives. A major area of investigation is the development of DOTA-tetraamide complexes as Paramagnetic Chemical Exchange Saturation Transfer (PARACEST) contrast agents for Magnetic Resonance Imaging (MRI). nih.govacs.org The tetraamide structure is essential for slowing the exchange rate of the water molecule coordinated to the lanthanide ion, a necessary condition for generating the CEST effect. nih.govacs.org Research focuses on how the structure of the amide substituents can be modified to optimize these water exchange kinetics and enhance the sensitivity of the PARACEST agent. nih.gov

Another critical research direction is the study of coordination isomers in lanthanide complexes of DOTA-amides. These complexes can exist in two main geometries: a square antiprism (SAP) and a twisted square antiprism (TSAP). acs.orgresearchgate.netpdx.edu These isomers can have significantly different water-exchange rates, by as much as one or two orders of magnitude, which directly impacts their effectiveness as PARACEST agents. acs.orgresearchgate.net Researchers are exploring how factors like the ionic radius of the lanthanide ion and the steric and electronic properties of the amide side chains can be used to control the ratio of these isomers, thereby fine-tuning the complex's function. acs.orgpdx.edu The synthesis of novel, asymmetrically substituted DOTA-amide derivatives to create highly specialized and efficient chelators for both diagnostic and therapeutic applications remains a significant academic goal. nih.govscience.gov

Detailed Research Findings

The modification of DOTA's carboxylate arms to amides has yielded a family of chelators with distinct properties. The following tables summarize key research findings comparing these derivatives.

Table 1: Physicochemical Property Comparison of DOTA and its Amide Derivatives

This table highlights the differences in stability and kinetic properties when coordinating with various metal ions. The stability constant (log K) indicates the thermodynamic stability of the complex, while dissociation rates reflect its kinetic inertness.

| Chelator/Complex | Metal Ion | Log K (Stability Constant) | Key Finding | Reference(s) |

| [Gd(DOTA)]⁻ | Gd³⁺ | ~24.5 | High thermodynamic stability, rapid water exchange. | nih.gov |

| [Ln(DOTA-tetraamide)]³⁺ | Ln³⁺ | Considerably less stable than [M(DOTA)]²⁻ complexes. | Lower stability is due to the lower basicity of the tetraamide ligands. | researchgate.net |

| [Ln(DO2A2Mⁿᵇᵘ)]⁺ | Ln³⁺ | Stability falls between DOTA and DOTA-tetra(amide). | Dissociation rates are similar to Ln(DOTA)⁻, suggesting sufficient kinetic inertness for in vivo use. | nih.gov |

| [Cu(DOTA)]²⁻ | Cu²⁺ | 21.98 | High stability. | nih.gov |

| [Cu(DO2A2Mⁿᵇᵘ)] | Cu²⁺ | 19.85 | Stability is only slightly lower than Cu(DOTA)²⁻, likely due to coordination with the acetate (B1210297) donors. | nih.gov |

Note: "Ln" refers to a Lanthanide ion. DO2A2Mⁿᵇᵘ is a DOTA-bis(amide) derivative.

Table 2: Applications of Specific DOTA-Amide Derivatives in Research

This table showcases the functional diversity of DOTA-amide derivatives in radiopharmaceutical and imaging research.

| DOTA-Amide Derivative | Application | Research Focus | Reference(s) |

| DOTA-tetraamides (general) | PARACEST MRI Agents | The four amide units slow the water exchange rate of the coordinated lanthanide ion, which is a prerequisite for the CEST effect. | nih.govacs.org |

| DOTA-NAPamide | PET Imaging of Melanoma | Labeled with ⁶⁷Ga/⁶⁸Ga, it shows high affinity for the MC1R receptor on melanoma cells and favorable tumor-to-kidney ratios. | snmjournals.orgresearchgate.net |

| DOTATATE / DOTATOC | PET Imaging of Neuroendocrine Tumors | Amide-linked conjugates of DOTA and octreotide (B344500) derivatives that target somatostatin receptors. [¹⁶Ga]Ga-DOTATATE is FDA-approved. | nih.govmdpi.comnih.gov |

| Maleimido-mono-amide-DOTA | Bioconjugation for Imaging/Therapy | Features a maleimide (B117702) group that reacts with thiol groups on proteins/peptides, enabling site-specific radiolabeling with ions like ⁶⁸Ga or ¹⁷⁷Lu. | axispharm.com |

| TCMC (DOTA-tetraamide) | Chelator for Radioimmunotherapy | Used for stable chelation of radionuclides like ²¹²Pb for attachment to monoclonal antibodies. | thno.orgsemanticscholar.orgnih.gov |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H36N8O6 |

|---|---|

Molecular Weight |

436.51 g/mol |

IUPAC Name |

2-[4,7,10-tris(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetamide;dihydrate |

InChI |

InChI=1S/C16H32N8O4.2H2O/c17-13(25)9-21-1-2-22(10-14(18)26)5-6-24(12-16(20)28)8-7-23(4-3-21)11-15(19)27;;/h1-12H2,(H2,17,25)(H2,18,26)(H2,19,27)(H2,20,28);2*1H2 |

InChI Key |

QRQIPCXDSQYLRT-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN(CCN(CCN1CC(=O)N)CC(=O)N)CC(=O)N)CC(=O)N.O.O |

Origin of Product |

United States |

Synthetic Methodologies and Ligand Design Strategies for Dota Amide Analogues

Established Synthetic Pathways for DOTA-Amide Ligands

The synthesis of DOTA-amide ligands primarily follows two well-established methodologies: the classical alkylation of the cyclen backbone and the more flexible amide bond formation using peptide coupling techniques.

A traditional and straightforward method for synthesizing symmetrically substituted DOTA-tetraamide compounds is the alkylation of 1,4,7,10-tetraazacyclododecane (B123705) (cyclen) with haloacetamide intermediates. nih.govnih.gov This procedure involves reacting cyclen with a suitable α-halo amide derivative, such as a bromo- or chloro-acetamide, typically in the presence of a base. nih.govrsc.org Simple tetraamide ligands like DOTAM, its N-methyl analog DOTA-(MeAm)₄, and the N-ethyl analog DOTA-(EtAm)₄ have been successfully prepared using this established procedure. nih.gov

However, this synthetic route has limitations. The methodology often results in moderate to poor yields, and it can be particularly problematic when bulky substituents are present on the haloacetamide intermediate, which can hinder the reaction and lead to even lower yields. nih.gov In some cases, the required haloacetamide intermediate cannot be synthesized through conventional acylation procedures, further restricting the range of DOTA-tetraamide compounds that can be produced with this method. nih.govresearchgate.net Another potential issue arises when the amide intermediate contains a tertiary amine, which could lead to undesirable intermolecular quaternization reactions. nih.gov

To overcome the limitations of the haloacetamide alkylation method, an improved methodology utilizing amide bond formation via peptide coupling reagents has been developed. nih.govrsc.org This approach involves coupling the parent DOTA molecule, which has four carboxylic acid groups, directly to an appropriate amine-containing reagent, such as a protected amino acid with a free α-amino group. nih.gov

This strategy offers greater flexibility and is especially advantageous for the synthesis of DOTA-tetraamide derivatives with bulky substituents, which are difficult to prepare using the traditional alkylation method. nih.gov A variety of peptide coupling agents can be employed, including HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), often in the presence of additives like HOBt (hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole). nih.gov This method has been successfully used in the solution-phase synthesis of DOTA-peptide derivatives, significantly expanding the library of available DOTA-tetraamide compounds for research. nih.govresearchgate.net

For instance, the synthesis of a DOTA-tetraamide derivative using HBTU as the coupling agent resulted in an excellent yield of 90%. nih.gov Other coupling agents also produced high yields for the same compound, demonstrating the robustness of this approach. nih.gov

| Coupling Agent | Additive | Solvent | Yield (%) | Reference |

| HBTU | DIPEA | DMF | 90 | nih.gov |

| PyBOP | DIPEA | DMF | 85 | nih.gov |

| HATU | DIPEA | DMF | 82 | nih.gov |

| TBTU | HOBt, DIPEA | DMF | 88 | nih.gov |

Purification techniques vary depending on the synthetic route and the nature of the product. For the alkylation method, purification by HPLC is often necessary. nih.gov Products from the amide coupling method, especially when using tert-butyl (t-Bu) protected amino acids, can sometimes be purified through simpler techniques. nih.gov The hydrophobicity imparted by the t-Bu groups allows for efficient removal of impurities via sequential water/dichloromethane and basic water/dichloromethane extractions, with the final product being collected in the organic phase. nih.gov However, for many complex derivatives, purification by reversed-phase chromatography remains a standard and necessary step. mdpi.com

Rational Design Principles for DOTA-Amide Derivatives

The rational design of DOTA-amide derivatives involves the strategic modification of the ligand's structure to achieve specific chemical and physical properties. This is primarily accomplished by systematically altering the pendant arms and by introducing chirality into the ligand framework.

The substitution of DOTA's four carboxylate groups with amide functionalities is a key strategy in ligand design. researchgate.net These DOTA-tetraamide analogues form complexes with lanthanide ions that are structurally similar to those of DOTA. nih.gov While the resulting lanthanide complexes have lower thermodynamic stability compared to their tetracarboxylate counterparts, they often exhibit high kinetic inertness, which is crucial for in vivo applications. researchgate.net

The nature of the amide substituent can be systematically altered to control the properties of the resulting metal complex. nih.govnih.gov This includes creating tetraamide, monoamide, and other substituted derivatives.

Tetraamide Derivatives: These ligands feature four amide groups attached to the cyclen ring. The properties of the resulting complexes can be tuned by changing the groups attached to the amide nitrogens. For example, simple alkyl groups (like in DOTA-(MeAm)₄ and DOTA-(EtAm)₄) or more complex functionalities can be introduced. nih.gov

Monoamide Derivatives: These ligands have one amide pendant arm and three carboxylate arms. A key synthetic route to these compounds involves using tri-protected DOTA-tris(t-Bu ester), which has a single free carboxyl group available for amide coupling. nih.gov This approach allows for the introduction of a specific functional group, such as a bis(phosphonic acid) moiety for bone targeting. capes.gov.bracs.orgresearchgate.net The synthesis of these monoamide analogues can also start from cyclen or DO3A. uniupo.it

Hydroxyl Substituents: Peripheral hydroxyl groups can be incorporated into the DOTA-tetraamide structure. pdx.eduresearchgate.net These groups can influence the complex's stability and biodistribution, demonstrating that kinetic inertness is a critical factor for in vivo stability, sometimes more so than thermodynamic stability. pdx.edunih.gov

Alkyl and Aromatic Substituents: The electronic properties of the substituents on the amide arms can significantly influence the characteristics of the final complex. mdpi.com Studies have been conducted on DOTA-tetraamide ligands with various substituents, including alkyl groups, phosphonates, carboxylates, and aromatic groups. rsc.orgnih.gov For example, introducing electron-donating groups (like p-methoxyphenyl) or electron-withdrawing groups (like p-ethylbenzoate) onto aromatic rings attached to the amide function has been shown to modulate the water exchange rate in the corresponding lanthanide complexes. mdpi.com Hydrophobic aromatic substituents may also slow the rate of water exchange at the lanthanide center. rsc.org

| Pendant Arm Modification | Example Substituent(s) | Key Finding/Application | Reference(s) |

| Tetraamide | -NH₂, -NH(CH₃), Glycine ethyl ester | Forms kinetically inert complexes; properties tunable by N-substituent. | nih.govresearchgate.net |

| Monoamide | Bis(phosphonic acid) | Creates ligands for specific purposes like bone targeting. | capes.gov.bracs.orgresearchgate.net |

| Hydroxyl | Peripheral -OH groups | Can mask undesirable features of the chelate and control in vivo stability. | pdx.eduresearchgate.net |

| Aromatic | Phenyl, p-methoxyphenyl, p-ethylbenzoate | Electronic properties of substituents influence water exchange rates of the complex. | nih.govmdpi.com |

Introducing chiral centers into the DOTA ligand framework is a sophisticated design strategy used to control the stereochemistry and rigidity of the resulting metal complexes. acs.orgchemrxiv.org The stereochemistry of DOTA complexes is inherently complex, with possible simultaneous motions of the four ethylenic bridges of the cyclen ring and the four pendant arms, leading to different configurations (or isomers) around the metal ion. nycu.edu.tw

By incorporating chiral carbons, either on the pendant arms or directly onto the macrocyclic ring, chemists can limit the dynamic flexibility of the ligand. acs.org This rigidification is crucial for applications where a well-defined structure is necessary. acs.org For example, a C₂ symmetric chiral cyclen-like ring with hydroxyl-methylene substituents has been designed to create a more rigid and hydrophilic DOTA-like ligand. acs.org The synthesis of tetra α-substituted DOTA derivatives, which generates a stereogenic center on each pendant arm, is another approach, though it adds significant synthetic complexity. chemrxiv.org The ability of certain groups, like aryl substituents, to enable stereoisomeric resolution during chelation can simplify the synthesis of specific diastereoisomers. chemrxiv.org The formation of diastereomers is a key consideration, as different isomers can exhibit different physical and biological properties. nih.gov

Strategies for Macrocyclic Ring Rigidification and Hydrophilicity Modulation

Controlling the conformational dynamics and water solubility of DOTA-amide analogues is critical for their application, particularly in fields like magnetic resonance imaging (MRI) and as probes for nuclear magnetic resonance (NMR). nih.govresearchgate.net Rigidification of the macrocyclic structure helps to limit the number of co-existing conformers in solution, which is crucial for obtaining accurate structural information from paramagnetic NMR experiments. nih.govresearchgate.netacs.org Simultaneously, modulating hydrophilicity influences the pharmacokinetic profile of the resulting metal complexes. nih.govacs.org

Several key strategies have been developed to achieve these goals:

Substitution on the Macrocyclic Ring: A primary method for rigidification involves incorporating substituents directly onto the carbon backbone of the cyclen ring. nih.govacs.org A notable approach is the synthesis of a C₂ symmetric DOTA derivative by introducing two pairs of chiral hydroxyl-methylene groups on adjacent carbons of the ring. nih.govacs.org This design, found in the HMDOTA ligand, not only suppresses the flipping of the cyclen ring but also significantly enhances the hydrophilicity of the molecule due to the polar hydroxyl groups. nih.govacs.org While other alkyl substituents like ethyl and benzyl (B1604629) have also been used, they tend to increase the hydrophobicity of the chelator. nih.gov Another successful rigidification technique involves incorporating rigid cyclohexyl spacers into the macrocycle backbone, which has been shown to improve the inertness of the resulting complexes. rsc.org

Modification of Pendant Arms: While ring substitution is effective, modification of the pendant arms is a more frequently employed strategy. nih.govacs.org Introducing bulky or chiral groups on the amide side-chains can influence the coordination geometry and water exchange rates of the final complex. nih.govacs.orgnih.gov For instance, the introduction of steric bulk can favor the formation of specific coordination isomers. nih.gov

Combined Approaches: The most effective rigidification can be achieved by combining modifications on both the macrocyclic ring and the pendant arms. nih.govacs.org This dual approach allows for fine-tuning of the ligand's conformational properties. Further modification of the pendant arms of an already rigidified ring, for example by introducing pyridine-oxide arms, is seen as a logical next step to further limit conformational exchange. nih.govacs.org

The following table summarizes the primary strategies for modifying the DOTA-amide macrocycle.

| Strategy | Specific Modification | Primary Effect | Example Compound | Reference |

| Ring Substitution | Four hydroxyl-methylene groups | Rigidification & Increased Hydrophilicity | HMDOTA | nih.govacs.org |

| Ring Substitution | Incorporation of cyclohexyl spacers | Rigidification & Improved Inertness | CHX-PYTAM | rsc.org |

| Pendant Arm Modification | Introduction of bulky, hydrophobic groups | Modulation of coordination geometry & water exchange | Eu(DOTA-tetraamide) derivatives | nih.gov |

Design of Bifunctional DOTA-Amide Chelators and Linker Optimization for Biomolecule Conjugation

Common Conjugation Strategies:

A widely used method for creating a bifunctional DOTA molecule is the conversion of one of the carboxylate arms into an amide, which can then be coupled to a primary amine on a biomolecule. mdpi.com However, more specific and efficient strategies have been developed:

Thiol-Maleimide Conjugation: This highly chemoselective reaction targets the sulfhydryl (-SH) groups of cysteine residues in proteins. axispharm.comglpbio.com DOTA-amides functionalized with a maleimide (B117702) group (e.g., Maleimido-mono-amide-DOTA or DOTA-Mal) react specifically with thiols under mild physiological conditions (pH 6.5-7.5) to form a stable thioether bond. axispharm.comglpbio.comacs.org This site-specific approach is advantageous as free sulfhydryl groups are less common in biomolecules than amines, allowing for more controlled conjugation. acs.org

Isothiocyanate (ITC) Conjugation: DOTA-amides can be equipped with an isothiocyanate linker (e.g., p-SCN-Bn-DOTA) that reacts with primary amines (like those on lysine (B10760008) residues) to form a stable thiourea (B124793) linkage. snmjournals.orgunirioja.esacs.org While effective, this method can be less selective than the thiol-maleimide reaction due to the abundance of lysine residues on the surface of many proteins. rsc.org

Linker Optimization and "Pre-labeling" Strategy:

The linker itself can be optimized to improve performance. For example, incorporating different peptide sequences or residues can modify the biochemical properties of the resulting radioimmunoconjugate to improve biodistribution and reduce off-target binding. snmjournals.org

A significant advancement in conjugation methodology is the "pre-labeling" approach. nih.gov Traditionally, the BFC is first conjugated to the biomolecule, followed by radiolabeling. acs.org However, the conditions required for metal incorporation, which can involve heating, may damage sensitive biomolecules. acs.orgthno.org In the pre-labeling strategy, the DOTA-amide chelator is first complexed with the radionuclide, and the resulting stable, radiolabeled complex is then conjugated to the biomolecule under milder conditions. nih.gov This is particularly valuable for maleimide-based conjugations, where a pre-labeled 68Ga-DOTA-Mal or 90Y-DOTA-Mal can be reacted with a thiol-containing biomolecule, preserving its biological activity. nih.govthno.org

The table below outlines common bifunctional linker designs for DOTA-amide analogues.

| Bifunctional Linker Type | Reactive Group | Target on Biomolecule | Resulting Linkage | Key Features | Reference |

| Maleimido-mono-amide-DOTA (DOTA-Mal) | Maleimide | Thiol (-SH) on Cysteine | Thioether | Highly site-specific; mild reaction conditions. | glpbio.comacs.org |

| p-SCN-Bn-DOTA | Isothiocyanate (-NCS) | Amine (-NH₂) on Lysine | Thiourea | Forms stable linkage; less site-specific than maleimide. | snmjournals.orgunirioja.esjove.com |

| DOTA-C-glyco | Azide (for CuAAC click chemistry) | Alkyne-modified peptide | Triazole | Robust C-glycosyl moiety adds hydrophilicity and a spacer. | rsc.org |

Coordination Chemistry and Structural Characterization of Dota Amide Metal Complexes

Fundamental Principles of Metal Chelation by DOTA-Amide Ligands

The formation of a stable metal complex with a DOTA-amide ligand is a multi-faceted process dictated by the interplay between the metal ion and the ligand's donor atoms. The macrocyclic effect imparted by the 1,4,7,10-tetraazacyclodododecane (cyclen) ring provides a foundation of high thermodynamic stability and kinetic inertness. researchgate.net Building upon this, the amide functionalities introduce specific coordination characteristics that distinguish these ligands from their carboxylate analogues like DOTA.

In complexes with larger metal ions such as lanthanides(III), DOTA-amide and its derivatives typically function as octadentate ligands. wikipedia.org The coordination sphere is comprised of the four nitrogen atoms of the macrocyclic ring and four oxygen atoms from the pendant amide groups. researchgate.net The four nitrogen atoms form a basal plane, while the four oxygen atoms form another plane, sandwiching the metal ion. nih.govpdx.edu This arrangement creates a highly stable cage-like structure that effectively sequesters the metal ion.

The substitution of carboxylate groups in DOTA with amide groups in DOTA-amide derivatives leads to complexes with lower thermodynamic stability, primarily because the amide oxygen is a weaker donor than a carboxylate oxygen. researchgate.netnih.gov Despite this, the resulting complexes exhibit remarkable kinetic inertness, with dissociation rates comparable to those of the highly stable Ln(DOTA)⁻ complexes, a critical feature for in vivo applications. researchgate.net In the case of smaller transition metals, the denticity may vary; for instance, the X-ray structure of [Zn(DOTAM)]²⁺ shows the zinc ion coordinated by the four cyclen nitrogen atoms but only two of the amide oxygen atoms. nih.gov

For instance, incorporating charged groups, such as carboxylates or phosphonates, into the amide substituents can offset the tri-cationic nature of Ln³⁺-DOTA-tetraamide complexes, which is crucial for their tolerance at high doses required for applications like MRI. nih.govelsevierpure.com The introduction of bulky substituents on the amide arms can sterically hinder the approach of water molecules to the metal's inner coordination sphere, thereby slowing water exchange rates. researchgate.net This principle is fundamental to the design of certain types of MRI contrast agents. researchgate.net Furthermore, the regiochemistry of the substituents is also a critical factor. Studies on DOTA-tetraamides with butyl amide groups in different regioisomeric configurations have shown that the population of different coordination geometries can vary substantially depending on the placement of these groups. nih.gov

Spectroscopic and Crystallographic Elucidation of Complex Structures

A comprehensive understanding of the structure of DOTA-amide metal complexes, both in the solid state and in solution, is essential for rational design and for interpreting their functional properties. X-ray crystallography provides a definitive snapshot of the solid-state geometry, while spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), offer unparalleled insight into the dynamic behavior and isomeric forms present in solution.

NMR spectroscopy is a powerful tool for investigating the structure and dynamics of lanthanide DOTA-amide complexes in solution. Due to the paramagnetic nature of many lanthanide ions (e.g., Eu³⁺, Yb³⁺), the NMR signals of the ligand protons are significantly shifted, providing a sensitive probe of the complex's geometry. nih.govrsc.org

Lanthanide complexes of DOTA-amide derivatives often exist in solution as a mixture of slowly interconverting coordination isomers. elsevierpure.comnih.gov ¹H NMR spectra typically show distinct sets of signals for each isomer present. rsc.org For example, in Eu³⁺ complexes, the axial protons of the cyclen ring appear in characteristic chemical shift ranges, allowing for the identification and quantification of different isomers. rsc.org

Two-dimensional exchange spectroscopy (2D EXSY) is particularly valuable for studying the dynamics of these systems. elsevierpure.comnih.gov It allows for the measurement of the rates of intramolecular exchange processes, such as the interconversion between different coordination isomers (fluxional behavior) and the conformational ring flip of the macrocycle. elsevierpure.comnih.govnih.gov Furthermore, ¹⁷O NMR can be used to directly probe the exchange rate of the water molecule coordinated to the metal ion, a critical parameter for MRI contrast agents. elsevierpure.comnih.govresearchgate.net Studies on Gd³⁺ complexes have used this technique to provide direct evidence for different water exchange rates between coordination isomers. elsevierpure.comnih.gov

The crystal structure of an ytterbium complex of a bridged DOTAM derivative revealed distortions in the coordination sphere induced by the steric constraints of the bridging unit. researchgate.net Similarly, crystallographic data for complexes of DOTA-tetraglycinate with Fe²⁺, Co²⁺, and Ni²⁺ showed that the ligand coordinates through both oxygen and nitrogen donors, with coordination numbers ranging from six to eight. acs.org These solid-state structures provide a crucial basis for understanding the solution-state behavior and for validating computational models of these complexes.

Lanthanide complexes of DOTA and its derivatives, including DOTA-amides, predominantly exist as two coordination isomers in solution: the square anti-prism (SAP) and the twisted square anti-prism (TSAP). nih.govnih.govnih.gov These isomers differ in the relative twist angle between the plane of the four macrocyclic nitrogen atoms (the N₄ plane) and the plane of the four pendant arm oxygen atoms (the O₄ plane). nih.gov The two isomers can interconvert through either a rotation of the pendant arms or a conformational inversion of the cyclen ring. nih.gov

The ratio of SAP to TSAP isomers is a critical parameter that influences the properties of the complex. nih.gov This ratio is highly sensitive to several factors:

Lanthanide Ion Size: For simple DOTA-tetraamide complexes, the proportion of the SAP isomer increases as the ionic radius of the lanthanide ion decreases across the series (from left to right). nih.gov

Ligand Substituents: The nature of the amide substituents can strongly influence the preferred geometry. For instance, tertiary DOTA-tetraamide systems with larger substituents have been studied to understand their preference for SAP or TSAP isomers. nih.gov

Solvent: The SAP/TSAP ratio can be dramatically dependent on the solvent, indicating that the local environment affects the conformational equilibrium. nih.govnih.gov

Crucially, the two isomers exhibit different functional properties. The rate of water exchange in the TSAP isomer is significantly faster—by as much as one to two orders of magnitude—than in the SAP isomer. nih.govrsc.orgnih.gov This makes the control of the isomeric ratio a key strategy in the design of DOTA-amide complexes for specific applications, such as high-relaxivity or PARACEST MRI contrast agents where slow or fast water exchange is desired, respectively. rsc.orgnih.gov

Interactive Data Table: Properties of DOTA-Amide Isomers

The table below summarizes the key differences between the SAP and TSAP isomers based on the discussed research findings.

| Property | Square Anti-Prism (SAP) | Twisted Square Anti-Prism (TSAP) | Key References |

| Water Exchange Rate | Slower | Faster (1-2 orders of magnitude) | nih.gov, nih.gov, rsc.org |

| Prevalence | Increases with decreasing Ln³⁺ ionic radius (for simple amides) | Favored by larger Ln³⁺ ions (for simple amides) | nih.gov |

| ¹H NMR (Eu³⁺) Axial Protons | Typically observed in the range ~28–40 ppm | Typically observed in the range ~10–25 ppm | rsc.org |

| Interconversion | Occurs via pendant arm rotation or ring inversion | Occurs via pendant arm rotation or ring inversion | nih.gov |

Thermodynamic and Kinetic Aspects of Metal Complexation

The stability and kinetics of metal complexation are critical parameters in evaluating the suitability of chelating agents like DOTA-amide for various applications. This section delves into the equilibrium constants, formation and dissociation kinetics, and the kinetic inertness of DOTA-amide metal complexes.

Equilibrium Constants and Relative Stabilities with Various Metal Ions (e.g., Lanthanides, Transition Metals)

The thermodynamic stability of a metal complex is quantified by its stability constant (log K), which represents the equilibrium between the free metal ion, the ligand, and the resulting complex. DOTA-amide derivatives, particularly tetraamide derivatives, have been studied with a variety of metal ions, including lanthanides and divalent transition metals.

Research indicates that DOTA-tetraamide complexes are considerably less stable than their DOTA counterparts, a difference attributed to the lower basicity of the tetraamide ligands. nih.gov The stability constants for DOTA-tetraamide complexes are approximately 10–11 orders of magnitude lower than those for the corresponding [Ln(DOTA)]⁻ complexes. nih.gov Despite this, the trend in stability constants across the lanthanide series for [Ln{DOTA-(amide)₄}]³⁺ complexes is similar to that of [Ln(DOTA)]⁻ complexes. nih.gov The stability generally increases with decreasing lanthanide ion size from the beginning of the series, plateaus for the heavier ions, and then shows a slight decrease at the end of the series. nih.gov This trend is thought to reflect the best fit of the mid-sized lanthanide ions into the ligand's coordination cage. nih.gov

In addition to lanthanides, the stability of DOTA-amide complexes with endogenous metal ions such as Mg²⁺, Ca²⁺, Cu²⁺, and Zn²⁺ has been investigated. nih.gov The Mg²⁺ and Ca²⁺ complexes typically form a simple ML species, while Cu²⁺ and Zn²⁺ complexes can undergo further deprotonation steps at higher pH, which may involve amide deprotonation or the formation of hydroxo complexes. nih.gov

Table 1: Stability Constants (log KML) of DOTA-tetraamide Complexes with Trivalent Lanthanide Ions Conditions: I = 1.0 M KCl, T = 25 °C

| Lanthanide Ion (Ln³⁺) | DOTAM | DTMA |

|---|---|---|

| La³⁺ | 11.31 | 12.68 |

| Ce³⁺ | 12.11 | 12.98 |

| Pr³⁺ | 12.56 | 13.08 |

| Nd³⁺ | 12.79 | 13.31 |

| Sm³⁺ | 12.99 | 13.67 |

| Eu³⁺ | 13.06 | 13.58 |

| Gd³⁺ | 13.00 | 13.84 |

| Tb³⁺ | 13.26 | - |

| Dy³⁺ | 13.16 | 13.91 |

| Ho³⁺ | 13.01 | 13.81 |

| Er³⁺ | 12.98 | 13.83 |

| Tm³⁺ | 12.96 | 13.88 |

| Yb³⁺ | 12.87 | 13.91 |

| Lu³⁺ | 12.84 | 13.89 |

Data sourced from nih.gov. DOTAM = 1,4,7,10-tetrakis(carbamoylmethyl)-1,4,7,10-tetraazacyclododecane; DTMA = 1,4,7,10-tetrakis(N-methylcarbamoylmethyl)-1,4,7,10-tetraazacyclododecane.

Table 2: Stability Constants (log K) of DOTA-(amide)₄ Complexes with Selected Divalent Metal Ions Conditions: I = 1.0 M KCl, T = 25 °C

| Ligand | Species | Mg²⁺ | Ca²⁺ | Cu²⁺ | Zn²⁺ |

|---|---|---|---|---|---|

| DOTAM | ML | 4.65 | 5.78 | 15.42 | 11.97 |

| ML(OH) | - | - | -8.08 | - | |

| MLH₋₁ | - | - | - | -9.84 | |

| ML(OH)H₋₁ | - | - | -10.29 | - | |

| DTMA | ML | 4.40 | 5.17 | 15.75 | 12.01 |

| ML(OH) | - | - | -7.65 | - | |

| MLH₋₁ | - | - | - | -9.67 | |

| ML(OH)H₋₁ | - | - | -9.98 | - |

Data sourced from nih.gov.

Formation Kinetics of Metal-DOTA-Amide Complexes

The formation of metal-DOTA-amide complexes, particularly with lanthanide ions, is a slow process. nih.gov Kinetic analyses have shown that for DOTA-tetraamide ligands like DOTA-(MeAm)₄, the complexes are formed directly between the Ln³⁺ cation and the fully deprotonated ligand, without the formation of a protonated intermediate. nih.gov This is in contrast to DOTA, where a diprotonated intermediate is rapidly formed and then slowly rearranges to the final product. acs.org

The complex formation of [Ln{DOTA-(MeAm)₄}]³⁺ is two to three orders of magnitude slower than that of the corresponding [Ln(DOTA)]⁻ complexes. nih.gov Interestingly, the variation in formation rates with the size of the Ln³⁺ ion is opposite to that observed for [Ln(DOTA)]⁻ complexes. nih.gov For DOTA-monoamide and -bis(amide) complexes, the formation rates are dependent on the hydroxide (B78521) ion concentration, and the rate constants generally increase from Ce(III) to Yb(III). nih.gov

Kinetic Inertness and Dissociation Mechanisms (e.g., Acid-Catalyzed Dissociation, Metal-Mediated Amide Hydrolysis)

While thermodynamic stability is an important factor, kinetic inertness, or the resistance of a complex to dissociation, is often more critical for in vivo applications. DOTA-amide complexes, despite their lower thermodynamic stability compared to DOTA analogues, exhibit remarkable kinetic inertness. researchgate.net

The dissociation of lanthanide-DOTA-amide complexes is typically very slow and occurs through a proton-assisted pathway, especially in acidic conditions. nih.govnih.gov For instance, the Ce³⁺ and Eu³⁺ complexes of DOTA-(MeAm)₄ are kinetically inert with respect to acid-catalyzed dissociation. nih.gov The rates of dissociation for these complexes show a linear proportionality to the acid concentration. nih.gov It has been observed that replacing carboxylates with carboxamides in DOTA-like ligands can dramatically increase the half-life of dissociation, with acid-catalyzed dissociation rates for lanthanide DOTA-tetraamides being 25- to 30-fold slower than those of the corresponding DOTA complexes. researchgate.net

Metal-mediated amide hydrolysis is another potential dissociation pathway. Studies have shown that strong, trivalent Lewis acids like Ga³⁺ and Sc³⁺ can catalyze the hydrolysis of an amide bond adjacent to a serine residue in a DOTA-amide conjugate through coordinative polarization of the amide bond. nih.gov This leads to an N,O acyl shift and subsequent hydrolysis of the ester intermediate. nih.gov However, DOTA complexes themselves, specifically [M(DO3A)]ⁿ⁺-peptide conjugates, were not observed to undergo hydrolysis, suggesting that sufficient amide bond coordination and polarization for hydrolysis may not occur in these specific structures. nih.gov The coordination of secondary amide carbonyl groups in DOTA derivatives with In³⁺ has been confirmed by X-ray diffraction, suggesting the possibility of indium-mediated amide hydrolysis, although this has not been extensively reported. acs.org

Comparative Coordination Chemistry of DOTA-Amide with Diagnostic and Therapeutic Radiometals

The coordination chemistry of DOTA-amide ligands is of particular interest for their potential use in nuclear medicine, where they can be complexed with diagnostic and therapeutic radiometals. This section compares the complexation of DOTA-amide with lanthanide(III) ions and with Gallium(III) and Indium(III).

Lanthanide(III) Ion Complexation (e.g., Eu³⁺, Gd³⁺, Y³⁺, Lu³⁺)

DOTA-amide ligands readily form complexes with a wide range of lanthanide(III) ions. As discussed in section 3.3.1, the thermodynamic stability of these complexes is lower than that of their DOTA counterparts but still substantial. nih.gov The kinetic inertness of these complexes is a key feature, making them suitable for in vivo applications. nih.gov

The substitution of carboxylate groups with amide functionalities in the DOTA framework influences the coordination environment and properties of the resulting lanthanide complexes. For example, replacing carboxylates with amides can modulate the water exchange rate, which is a crucial parameter for MRI contrast agents. nih.gov

The stability of lanthanide(III) complexes with DOTA-amide ligands generally follows a trend of increasing stability with decreasing ionic radius across the early lanthanides, followed by a plateau or slight decrease for the later lanthanides. nih.govnih.gov This is exemplified by the stability constants of various DOTA-tetraamide complexes with ions such as Eu³⁺, Gd³⁺, and Lu³⁺ (see Table 1). Yttrium(III), with an ionic radius similar to that of Ho³⁺, is expected to form complexes with comparable stability to the late lanthanides.

Coordination with Gallium(III) and Indium(III)

The coordination chemistry of Ga³⁺ and In³⁺ with DOTA-amide ligands is of significant interest for PET and SPECT imaging. However, the coordination chemistry of Ga³⁺ can be challenging due to its strong tendency to hydrolyze and the slow formation kinetics of its macrocyclic complexes. nih.govacs.org

Studies on Ga³⁺ complexes with DOTA and its mono(n-butylamide) derivative (DO3AMᴮᵘ) have been reported. The thermodynamic stability constant for [Ga(DO3AMᴮᵘ)] (log K = 24.64) is lower than that of [Ga(DOTA)]⁻ (log K = 26.05). acs.org Despite the lower thermodynamic stability, the Ga³⁺-DOTA-monoamide complex is still highly kinetically inert, although less so than the Ga-DOTA complex. The half-life of dissociation for the Ga-DOTA-monoamide analogue at pH 0 is approximately 2.7 days, compared to 12.2 days for Ga-DOTA. nih.govacs.org This high kinetic inertness supports the potential application of such complexes in molecular imaging. nih.govacs.org It has been noted that functionalization of more than one acetic acid arm of DOTA can lead to Ga(III) complexes with reduced kinetic inertness. nih.gov

For Indium(III), studies with DOTA-like chelators bearing a quinazoline (B50416) moiety have been conducted. The stability constants of these In(III) complexes were determined and found to be sufficient for in-cell labeling methods. ulisboa.pt X-ray diffraction has shown that secondary amide carbonyl groups in DOTA derivatives can coordinate with In³⁺. acs.org

Table 3: Thermodynamic Stability and Dissociation Half-life of Ga(III) Complexes with DOTA and DOTA-monoamide

| Complex | log K | Dissociation Half-life (τ₁/₂) at pH 0 | Dissociation Half-life (τ₁/₂) at pH 10 |

|---|---|---|---|

| [Ga(DOTA)]⁻ | 26.05 | ~12.2 days | ~6.2 hours |

| [Ga(DO3AMᴮᵘ)] | 24.64 | ~2.7 days | ~0.7 hours |

Data sourced from nih.govacs.org.

Chelation of Alpha-Emitting Radionuclides (e.g., Actinium-225, Lead-212, Bismuth-212)

The coordination chemistry of DOTA-amide and related DOTA-based chelators with alpha-emitting radionuclides is of significant interest for targeted alpha therapy (TAT). The stability of the resulting complex is crucial to prevent the release of the radionuclide in vivo.

Actinium-225 (²²⁵Ac)

Actinium-225 is a potent alpha-emitter, often referred to as an "atomic nanogenerator" due to its decay chain that produces a series of alpha particles. nih.gov The most commonly used chelator for ²²⁵Ac³⁺ has historically been DOTA. mdpi.com However, the chelation properties of DOTA are not optimal for this radionuclide. nih.gov The primary issue stems from a size mismatch; the large ionic radius of Ac³⁺ (1.12 Å) does not fit well within the smaller macrocyclic cage of DOTA. mdpi.com This mismatch leads to thermodynamically less stable complexes compared to those formed with smaller metal ions. nih.govmdpi.com Furthermore, the radiolabeling of DOTA with ²²⁵Ac often requires heating to temperatures between 80–95°C, a significant drawback when working with heat-sensitive biomolecules like antibodies. mdpi.comnih.gov Despite these limitations, ²²⁵Ac-DOTA constructs have been and continue to be evaluated in numerous preclinical and clinical trials. nih.govnih.gov The challenges with DOTA have spurred research into alternative chelators, such as macropa, which can form stable complexes with ²²⁵Ac at room temperature. mdpi.comnih.gov

Lead-212 (²¹²Pb)

Lead-212 is a β⁻-emitter that acts as an in vivo generator for the alpha-emitter Bismuth-212 (²¹²Bi). researchgate.netresearchgate.net While DOTA has been used for ²¹²Pb chelation, it is considered suboptimal. nih.gov The tetra-amide derivative of DOTA, known as TCMC or DOTAM, has demonstrated superior properties for complexing lead. researchgate.netmdpi.com The substitution of DOTA's carboxylate arms with amide groups results in better chelation kinetics and improved thermodynamic stability for the lead complex. nih.gov For instance, DOTAM can achieve a radiochemical yield of over 95% with ²¹²Pb in under 10 minutes at room temperature, whereas DOTA requires a longer incubation period to reach the same efficiency. nih.gov Pb-DOTA complexes are also known to be susceptible to demetallation under acidic conditions (pH < 3.5). researchgate.net In direct comparisons, TCMC-conjugated antibodies bind ²¹²Pb more effectively than their DOTA-conjugated counterparts. mdpi.com

Bismuth-212 (²¹²Bi)

Bismuth-212 (and its isotope ²¹³Bi) is an alpha-emitter that can be chelated by DOTA-based ligands. researchgate.netpublish.csiro.au A primary challenge in the context of ²¹²Pb-based radiopharmaceuticals is the fate of the daughter nuclide, ²¹²Bi, following the decay of the parent ²¹²Pb. A significant portion (~36%) of ²¹²Bi can be released from DOTA and TCMC chelators upon its formation. mdpi.compublish.csiro.au This release is attributed to the highly ionized state of the nascent ²¹²Bi atom resulting from the nuclear decay, which is sufficient to break the bonds with the chelator. mdpi.com When considering direct chelation of bismuth isotopes like ²¹³Bi, DOTA shows poor performance at ambient temperatures, necessitating high heat (95°C) for effective labeling. researchgate.netnih.gov This has led to the preferential use of open-chain chelators for ²¹³Bi, despite their complexes having inherently lower in vivo stability. nih.gov

| Radionuclide | Chelator | Labeling Conditions | Key Findings | Citations |

|---|---|---|---|---|

| Actinium-225 | DOTA | High temperatures (80–95°C) required | Suboptimal due to large ionic radius of Ac³⁺ leading to lower stability. | nih.govmdpi.comnih.gov |

| Lead-212 | DOTA | Requires extended incubation at room temperature | Suboptimal chelation kinetics; complex is prone to demetallation at low pH. | researchgate.netnih.gov |

| Lead-212 | DOTA-amide (TCMC/DOTAM) | Rapid (<10 min) at room temperature | Superior chelation kinetics and thermodynamic stability compared to DOTA. | researchgate.netnih.govmdpi.com |

| Bismuth-212/213 | DOTA | High temperatures (95°C) required for direct labeling | Poor labeling efficiency at room temperature. Significant release of daughter ²¹²Bi from parent ²¹²Pb-DOTA complex. | mdpi.comresearchgate.netnih.gov |

Radiochemistry of Dota Amide Conjugates for Radiopharmaceutical Research

Optimization of Radiolabeling Procedures

The successful preparation of DOTA-amide based radiopharmaceuticals hinges on the meticulous optimization of labeling conditions to achieve high radiochemical yield and purity. These parameters are often interdependent and must be tailored to the specific radionuclide and conjugate being used.

The formation of a stable complex between a radiometal and a DOTA-amide conjugate is a kinetically driven process influenced by several key factors.

Temperature: Elevated temperatures are frequently employed to overcome the activation energy barrier for metal incorporation into the rigid DOTA macrocycle. For instance, the radiolabeling of DOTA-peptides with ⁹⁰Y and ¹⁷⁷Lu is typically completed within 20 minutes at 80°C, whereas labeling with ¹¹¹In often requires 30 minutes at 100°C to achieve completion nih.govresearchgate.net. Similarly, optimal radiochemical yields for [²²⁵Ac]Ac-DOTA-TATE were achieved at temperatures above 80°C with a 20-minute incubation pharmrxiv.denih.gov. However, for some radionuclides like ⁶⁸Ga, high labeling efficiency of over 93% can be achieved at temperatures ranging from 90 to 100°C elsevierpure.com. It is a critical parameter, as demonstrated in the labeling of DOTA-RGD with ⁶⁸Ga, where a significant increase in yield from ≤ 2.0% to 80% was observed with increased temperature nih.gov.

pH: The pH of the reaction medium is a critical determinant of radiolabeling efficiency. It influences both the speciation of the radiometal and the protonation state of the DOTA chelator's carboxyl groups. A pH range of 4.0-4.5 is generally considered optimal for labeling DOTA-peptides with trivalent radiometals like ⁹⁰Y, ¹¹¹In, and ¹⁷⁷Lu nih.govresearchgate.net. At pH values below 4, the kinetics of the reaction are significantly slowed, while at a pH above 5, the formation of radionuclide hydroxides can compete with the chelation process, reducing the radiochemical yield nih.govresearchgate.net. In the case of ²²⁵Ac, a higher pH of 8.5 was found to be optimal for labeling DOTA-TATE pharmrxiv.denih.gov. The degree of deprotonation of the DOTA chelator increases with pH, which can enhance the kinetics of complex formation mdpi.com.

Ligand Concentration: The molar ratio of the DOTA-amide conjugate to the radionuclide is another crucial factor. A sufficient excess of the ligand is generally required to drive the reaction towards the formation of the radiolabeled complex and to compete effectively with any trace metal impurities. For example, a five-fold molar excess of a DOTA-conjugated minigastrin peptide was effective for achieving maximum radiochemical yield with ¹⁷⁷Lu researchgate.net. Radiolabeling yields for DOTA and DOTATATE with Scandium-44m/44 ranged from 90% to 99% with metal-to-ligand ratios from 1:10 to 1:500 nih.gov.

Reaction Time: The incubation time must be sufficient to allow for the completion of the radiolabeling reaction. Optimal reaction times can vary depending on the radionuclide, temperature, and pH. For ⁶⁸Ga-DOTA-PAMAM-D, an incubation time of 30 minutes was found to be optimal elsevierpure.com. For ¹⁷⁷Lu and ⁹⁰Y with DOTA-peptides, 20 minutes is often sufficient, while ¹¹¹In may require 30 minutes nih.govresearchgate.net.

| Radionuclide | Optimal Temperature (°C) | Optimal pH | Typical Reaction Time (min) | Reference |

|---|---|---|---|---|

| ⁶⁸Ga | 90-100 | 4.0 | 30 | elsevierpure.com |

| ¹⁷⁷Lu | 80 | 4.0-4.5 | 20 | nih.govresearchgate.net |

| ⁹⁰Y | 80 | 4.0-4.5 | 20 | nih.govresearchgate.net |

| ¹¹¹In | 100 | 4.0-4.5 | 30 | nih.govresearchgate.net |

| ²²⁵Ac | >80 | 8.5 | 20 | pharmrxiv.denih.gov |

| ⁴⁴Sc | 70 | 4.0-6.0 | 20 | nih.gov |

Ensuring the radiochemical purity of a DOTA-amide conjugate is essential before its use in preclinical research. Radiochemical purity is defined as the proportion of the total radioactivity in the desired chemical form ymaws.com. The most common methods for its assessment are radio-Thin Layer Chromatography (radio-TLC) and radio-High Performance Liquid Chromatography (radio-HPLC).

Radio-TLC: This is a rapid and simple method to separate the radiolabeled conjugate from impurities like free (unchelated) radionuclide and hydrolyzed radionuclide species. Different solvent systems (mobile phases) and stationary phases (e.g., silica gel plates) are used to achieve separation based on the differential migration of the components mdpi.comymaws.com. For instance, in the quality control of ¹⁷⁷Lu-PSMA preparations, specific radio-TLC methods are employed to quantify radiochemical conversion and purity mdpi.comnih.gov.

Radio-HPLC: This technique provides a more detailed analysis and is considered the gold standard for determining radiochemical purity researchgate.netnih.gov. It allows for the separation, identification, and quantification of the desired radiolabeled product from various impurities, including unlabeled ligand, different radiolabeled species, and radiolytic products mdpi.comnih.govru.nl. Radio-HPLC is particularly useful for separating multiple compounds with high resolution nih.gov. The method is validated for parameters such as specificity, linearity, accuracy, and precision to ensure reliable results researchgate.netnih.gov.

| Method | Principle | Advantages | Common Applications | Reference |

|---|---|---|---|---|

| Radio-TLC | Separation based on differential migration on a stationary phase with a mobile phase. | Rapid, simple, inexpensive. | Routine quality control, determination of free vs. bound radionuclide. | mdpi.comymaws.comnih.gov |

| Radio-HPLC | High-resolution separation using a column with a liquid mobile phase, coupled with a radioactivity detector. | High resolution, accurate quantification, can identify multiple impurities. | Definitive quality control, stability studies, identification of radiolytic products. | nih.govresearchgate.netnih.gov |

Radiochemical Stability Studies

The stability of the radiometal-DOTA-amide complex is of paramount importance for in vivo applications. Dissociation of the radiometal from the chelator can lead to undesirable accumulation in non-target tissues, increasing radiation dose to healthy organs and compromising imaging quality or therapeutic efficacy.

Before in vivo studies, the stability of a radiolabeled DOTA-amide conjugate is assessed in vitro under conditions that mimic the physiological environment. Human or animal serum is commonly used for this purpose. For example, the stability of [⁶⁸Ga]-DOTA-PAMAM-D was confirmed by its high radiolabeling efficiency (96.0%) after 4 hours of incubation in serum elsevierpure.com. Similarly, ⁴⁴mSc/⁴⁴Sc-DOTATATE was found to be stable in serum for over 72 hours nih.gov. These studies help to predict the in vivo behavior of the radiopharmaceutical. For instance, radioimmunoconjugates prepared with certain maleimidocysteineamido-DOTA derivatives showed linker-dependent radiometal loss when incubated in human serum nih.gov.

In the physiological environment, the radiometal-DOTA complex is challenged by a multitude of endogenous metal ions and metal-binding proteins (e.g., transferrin). Dissociation of the radiometal can occur, followed by its transchelation to these competing biological ligands. The kinetic inertness of the complex, rather than its thermodynamic stability, is the key determinant of its in vivo stability nih.gov. Acyclic chelators like DTPA tend to form less kinetically inert complexes compared to macrocyclic chelators like DOTA, a phenomenon known as the macrocyclic effect nih.gov. Acid-assisted dissociation is a major pathway for metal loss from DOTA-derivative complexes nih.gov. The replacement of a carboxylate group with a carboxamide in DOTA-tetraamide complexes has been shown to dramatically increase the half-life of dissociation by slowing down the acid-catalyzed dissociation rate researchgate.net.

For radiopharmaceuticals labeled with alpha-emitting radionuclides that undergo a decay cascade (e.g., ²²⁵Ac, ²²⁷Th), the integrity of the chelate is further challenged by the recoil energy imparted to the daughter nuclide upon alpha decay. This recoil energy, typically in the range of 100-200 keV, is significantly greater than the energy of any chemical bond (around 10 eV) nih.govmdpi.comresearchgate.net. Consequently, the daughter radionuclide is ejected from the DOTA chelator nih.govresearchgate.net. These "recoiling daughters" are then free to distribute in the body according to their own chemical properties, which can lead to off-target toxicity mdpi.com. For example, in the decay of ²²⁵Ac, the daughter nuclides ²²¹Fr and ²¹³Bi can be released from the DOTA complex nih.govmdpi.com. While encapsulation in nanocarriers is one strategy being explored to mitigate the spread of recoiling daughters, the release of these radionuclides from DOTA-conjugated molecules remains a significant challenge in the development of alpha-particle therapies mdpi.comnih.govnih.gov.

Radiometal Selection for Specific Research Applications

The selection of a radiometal for conjugation with DOTA-amide is a critical decision in the design of radiopharmaceuticals for specific research applications, broadly categorized into diagnostics and therapy. The choice is governed by a combination of the radiometal's physical decay characteristics, its coordination chemistry with the DOTA chelator, and the biological properties of the targeting molecule to which the DOTA-amide is attached. bioemtech.comrsc.orgnih.gov

For diagnostic purposes, particularly Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), the radiometal must emit positrons (β+) or gamma rays (γ), respectively. nih.govresearchgate.net The half-life of the radionuclide should be compatible with the pharmacokinetics of the targeting biomolecule. For instance, small molecules and peptides that clear rapidly from the body are often paired with short-lived radionuclides like Gallium-68 (⁶⁸Ga), while larger molecules like antibodies with longer circulation times require radionuclides with longer half-lives, such as Zirconium-89 (⁸⁹Zr). rsc.orgacs.org

For therapeutic applications, the radiometal should emit cytotoxic particles, such as beta particles (β-), alpha particles (α), or Auger electrons. nih.govacs.org The energy and path length of these emissions determine the suitability of the radionuclide for treating different tumor sizes. The DOTA chelator is particularly favored for complexing therapeutic lanthanides and other trivalent radiometals due to the high thermodynamic and kinetic stability of the resulting complexes, which is crucial to prevent the release of toxic free radiometals in vivo. mdpi.comnih.gov

A variety of radiometals are utilized for diagnostic imaging with DOTA-amide conjugates. The selection is primarily driven by the imaging modality and the required pharmacokinetic profile.

Gallium-68 (⁶⁸Ga): As a generator-produced positron emitter with a short half-life of 68 minutes, ⁶⁸Ga is extensively used for PET imaging with DOTA-conjugated peptides. nih.govspringernature.com Its rapid labeling chemistry and suitability for small, fast-clearing molecules make it a workhorse in clinical and preclinical research. researchgate.netdiva-portal.org However, DOTA is not considered the optimal chelator for ⁶⁸Ga, leading to research into alternatives like NOTA and TRAP which exhibit superior ⁶⁸Ga binding properties. nih.gov

Copper-64 (⁶⁴Cu): With a longer half-life of 12.7 hours and the ability to decay by both positron emission and beta decay, ⁶⁴Cu is a versatile "theranostic" radionuclide, suitable for both PET imaging and therapy. nih.govmdpi.com Its half-life is well-suited for imaging with larger molecules like antibodies. acs.org The first ⁶⁴Cu-labeled PET radiopharmaceutical approved by the FDA was [⁶⁴Cu]Cu-DOTA-TATE. mdpi.com

Zirconium-89 (⁸⁹Zr): The long half-life of 78.4 hours makes ⁸⁹Zr the preferred radiometal for PET imaging of intact monoclonal antibodies, which can take several days to accumulate at the target site. acs.orgusask.ca While DOTA can chelate ⁸⁹Zr, the high temperatures required for labeling are often unsuitable for antibodies, leading to the use of alternative chelators like desferrioxamine (DFO) in many applications. researchgate.netnih.gov

Scandium-44 (⁴⁴Sc): This positron emitter is considered a promising alternative to ⁶⁸Ga due to its longer half-life of 4.04 hours and lower positron energy, which can lead to higher resolution PET images. acs.orgmdpi.com

Indium-111 (¹¹¹In): As a gamma emitter, ¹¹¹In is used for SPECT imaging. mdpi.com While DTPA has traditionally been a common chelator for ¹¹¹In, DOTA is also effectively used, especially in theranostic pairings with therapeutic radionuclides like ¹⁷⁷Lu. nih.gov

Below is an interactive data table summarizing the key properties and research applications of common diagnostic radiometals used with DOTA-amide conjugates.

| Radiometal | Half-life | Decay Mode | Primary Emission Energy | Primary Imaging Modality | Common Research Applications with DOTA-amide Conjugates |

| Gallium-68 (⁶⁸Ga) | 67.7 min | β+ (89%) | 1.90 MeV (max) | PET | Imaging of neuroendocrine tumors (NETs) with somatostatin (B550006) analogues; prostate cancer imaging with PSMA-targeting ligands. mdpi.comnih.govacs.org |

| Copper-64 (⁶⁴Cu) | 12.7 h | β+ (17.8%), β- (38.4%), EC (43.8%) | 0.653 MeV (max) | PET | Theranostics; imaging of NETs ([⁶⁴Cu]Cu-DOTA-TATE); immuno-PET with antibodies. nih.govacs.orgmdpi.com |

| Zirconium-89 (⁸⁹Zr) | 78.4 h | β+ (22.7%), EC (77.3%) | 0.902 MeV (max) | PET | Immuno-PET with monoclonal antibodies due to its long half-life matching antibody pharmacokinetics. acs.orgusask.canih.gov |

| Scandium-44 (⁴⁴Sc) | 4.04 h | β+ (94.3%) | 1.47 MeV (max) | PET | Alternative to ⁶⁸Ga for peptide imaging, offering potential for higher image resolution. acs.orgmdpi.com |

| Indium-111 (¹¹¹In) | 2.8 days | EC (100%) | 171 keV, 245 keV (γ) | SPECT | Imaging of NETs; diagnostic counterpart in theranostic pairs with therapeutic radionuclides. mdpi.comnih.gov |

The goal of therapeutic radiopharmaceuticals is to deliver a cytotoxic radiation dose to target tissues while minimizing damage to healthy surrounding tissues. The choice of a therapeutic radiometal for a DOTA-amide conjugate is based on the type and energy of its particulate emissions and its physical half-life.

Lutetium-177 (¹⁷⁷Lu): This beta-emitter is one of the most widely used therapeutic radionuclides. nih.gov Its favorable decay characteristics (t₁/₂ = 6.73 days, Eβmax = 497 keV) and the emission of low-energy gamma rays suitable for SPECT imaging make it an ideal theranostic agent. nih.govresearchgate.net ¹⁷⁷Lu-DOTA-TATE (Lutathera®) is a prime example of a successful therapeutic radiopharmaceutical for treating neuroendocrine tumors. nih.gov

Yttrium-90 (⁹⁰Y): A pure, high-energy beta-emitter (Eβmax = 2.28 MeV) with a half-life of 64.1 hours, ⁹⁰Y is used for treating larger tumors due to the longer path length of its beta particles. nih.govsnmjournals.org The DOTA chelator forms highly stable complexes with ⁹⁰Y, which is crucial for preventing its accumulation in bone. snmjournals.orgresearchgate.net

Actinium-225 (²²⁵Ac): An alpha-emitter with a half-life of 10.0 days, ²²⁵Ac is of great interest for targeted alpha therapy (TAT). Alpha particles have high linear energy transfer (LET) and a short path length, making them highly effective at killing cancer cells with minimal damage to adjacent healthy cells. tudelft.nl

Bismuth-213 (²¹³Bi): Another alpha-emitter, ²¹³Bi has a much shorter half-life of 45.6 minutes. It is often obtained from a ²²⁵Ac/²¹³Bi generator.

Terbium-161 (¹⁶¹Tb): This radionuclide is considered a promising alternative to ¹⁷⁷Lu as it emits not only beta particles but also a significant number of conversion and Auger electrons, which may enhance its therapeutic efficacy, particularly for small tumors or single cells. sckcen.be

The following interactive data table outlines the properties and research applications of key therapeutic radiometals chelated by DOTA-amide.

| Radiometal | Half-life | Decay Mode | Primary Emission Energy | Particle Range in Tissue | Common Research Applications with DOTA-amide Conjugates |

| Lutetium-177 (¹⁷⁷Lu) | 6.73 days | β- (100%) | 497 keV (max) | ~2 mm | Treatment of neuroendocrine tumors (NETs) and prostate cancer (PSMA-targeted therapy). nih.govresearchgate.netmdpi.com |

| Yttrium-90 (⁹⁰Y) | 64.1 hours | β- (100%) | 2.28 MeV (max) | ~12 mm | Radioimmunotherapy (RIT) and peptide receptor radionuclide therapy (PRRT) for larger tumors. mdpi.comsnmjournals.orgnih.gov |

| Actinium-225 (²²⁵Ac) | 10.0 days | α (100%) | 5.8 MeV (avg) | 40-100 µm | Targeted Alpha Therapy (TAT) for various cancers, including prostate cancer and neuroendocrine tumors. tudelft.nl |

| Bismuth-213 (²¹³Bi) | 45.6 min | α (2.2%), β- (97.8%) | 5.87 MeV (α), 1.42 MeV (β-) | 40-100 µm (α) | TAT, often in preclinical research due to its short half-life. |

| Terbium-161 (¹⁶¹Tb) | 6.89 days | β-, EC | 570 keV (max) | Similar to ¹⁷⁷Lu | Investigational therapeutic for various cancers, with potential for enhanced efficacy due to Auger electron emission. sckcen.be |

Preclinical Research Applications of Dota Amide Based Radiopharmaceuticals

Preclinical Pharmacokinetic and Biodistribution Analysis

Influence of DOTA-Amide Modifications (e.g., Charge, Hydrophilicity/Lipophilicity) on Clearance and Tissue Distribution

The nature of the amide substituent on the DOTA-tetraamide framework, particularly its charge, plays a critical role in the in vivo fate of these complexes. elsevierpure.com Preclinical studies in rats involving a series of DOTA-tetraamide complexes with systematically altered amide substituents have demonstrated that these agents are primarily excreted through the renal system, with the majority of the dose found in the urine. elsevierpure.com

Irrespective of the ligand's structure and charge, these complexes generally show minimal uptake by the liver and spleen, indicating good in vivo stability and resistance to dissociation. elsevierpure.com However, a key finding is the dose-limiting toxicity associated with positively charged (cationic) complexes. At doses typical for MR contrast agents, tricationic DOTA-amide complexes were found to be acutely toxic in animal models. elsevierpure.comnih.gov In stark contrast, anionic complexes, which incorporate negatively charged groups on the amide substituents, were well-tolerated at similar high doses. elsevierpure.com This highlights the fundamental importance of ligand charge for in vivo applications requiring higher concentrations. elsevierpure.com

Table 1: Influence of Charge on DOTA-Tetraamide Complex Toxicity

| Complex Type | Charge Status | Observed Effect at High Doses (0.1 mmol/kg) in Rats |

|---|---|---|

| Gd1, Eu4 | Anionic | No adverse effects observed. nih.gov |

| 177Lu5, 177Lu6 | Tricationic | Expired within 1 minute of administration. nih.gov |

Impact of Linker Moiety between Chelator and Targeting Vector on Pharmacokinetics

The linker connecting the DOTA-amide chelator to a targeting molecule is not merely a spacer but a critical determinant of the radiopharmaceutical's pharmacokinetic properties. researchgate.netnih.govfrontiersin.orgwuxiapptec.com Systematic modifications to the linker's chemical structure—including its length, polarity, size, and flexibility—can significantly influence tumor-targeting efficacy and clearance characteristics. researchgate.net

In the context of agents targeting the bombesin (B8815690) receptor (BB2r), a study comparing different linker types (aliphatic hydrocarbon, aromatic, and polyethylene (B3416737) glycol) in 111In-DOTA-X-BBN(7-14)NH2 conjugates revealed significant differences in biodistribution. nih.gov Radioconjugates with aromatic linkers, such as p-aminobenzoic acid (AMBA), showed significantly higher uptake in the pancreas (a BB2r-rich organ) and intestines at 1-hour post-injection compared to those with ether linker moieties. nih.gov

Similarly, in the development of prostate-specific membrane antigen (PSMA) inhibitors, the linker region has been extensively optimized. The introduction of a naphthyl-containing linker in the DOTA-conjugated PSMA inhibitor, PSMA-617, led to considerably improved pharmacokinetic and targeting properties compared to earlier generations. researchgate.netnih.govsemanticscholar.org This tailor-made linker resulted in rapid clearance from the kidneys and exceptionally high tumor-to-background ratios in preclinical models. nih.gov For example, the tumor-to-blood and tumor-to-muscle ratios for [177Lu]PSMA-617 reached 1,058 and 529, respectively, at 24 hours post-injection. nih.gov These findings underscore that the linker's chemical constitution is a key element that can be strategically modified to enhance the diagnostic and therapeutic potential of DOTA-amide based radiopharmaceuticals. researchgate.net

Table 2: Impact of Linker on Tumor Uptake of 111In-DOTA-X-BBN(7-14)NH2 in PC-3 Tumor Bearing SCID Mice

| Linker Moiety (X) | Linker Type | Tumor Uptake (%ID/g) |

|---|---|---|

| 8-aminooctanoic acid (8-AOC) | Aliphatic | 6.66 ± 2.00 |

| 5-amino-3-oxapentyl-succinamic acid (5-ADS) | Ether | 6.21 ± 1.57 |

| p-aminobenzoic acid (AMBA) | Aromatic | 6.36 ± 1.60 |

| Gly-AMBA | Aromatic | 4.46 ± 0.81 |

| Gly-p-aminomethylbenzoic acid (Gly-AM2BA) | Aromatic | 7.76 ± 1.19 |

Data from reference nih.gov

Application in Preclinical Molecular Imaging Research

DOTA-amide derivatives are integral to the creation of sophisticated probes for various preclinical molecular imaging modalities. Their stable chelation of different metal ions makes them suitable for MRI, PET, and SPECT applications, enabling non-invasive visualization of biological processes in animal models.

Development and Evaluation of Chemical Exchange Saturation Transfer (CEST) Agents for Magnetic Resonance Imaging (MRI)

DOTA-tetraamide complexes, particularly with paramagnetic lanthanide ions, have been extensively investigated as Chemical Exchange Saturation Transfer (CEST) agents for MRI. elsevierpure.comnih.gov These agents, often termed PARACEST agents, generate image contrast based on the chemical exchange of protons between the complex and bulk water. nih.gov The amide protons on the DOTA-amide scaffold provide an alternative exchange site to the coordinated water molecule. pdx.edu

The utility of these amide protons is significant because their exchange rate is often pH-dependent, allowing for the development of pH-responsive or "smart" contrast agents. pdx.eduresearchgate.net For example, the Gd³⁺ complex of a DOTA-tetraamide ligand with methylene (B1212753) phosphonate (B1237965) amide substituents acts as a pH-sensing agent, where the proton exchange is accelerated by the pendant phosphonate groups in a pH-dependent manner. nih.gov

The slow water exchange kinetics of some DOTA-tetraamide complexes, which can limit their effectiveness as conventional T1 contrast agents, is actually a favorable attribute for CEST applications. nih.govresearchgate.net Researchers have engineered these agents by conjugating them to larger molecules like dendrimers to enhance sensitivity, as the large number of complexes on the dendrimer surface amplifies the CEST effect. pdx.edu This approach has been used to create PARACEST agents for detecting enzyme activity and imaging tissue pH in vivo. pdx.eduresearchgate.netnih.gov

Design of Radiotracers for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) in Animal Models

DOTA-amide's ability to chelate a variety of radiometals makes it a workhorse for designing radiotracers for PET and SPECT imaging in preclinical research. nih.govnih.govresearchgate.net For PET imaging, DOTA is commonly used to chelate positron-emitting radionuclides such as Gallium-68 (⁶⁸Ga). mdpi.comnih.govnih.gov For SPECT, it is often paired with gamma-emitters like Indium-111 (¹¹¹In). nih.gov The theranostic potential of DOTA-amide conjugates is realized by chelating therapeutic beta-emitters like Lutetium-177 (¹⁷⁷Lu). nih.govsemanticscholar.org

Preclinical evaluation of these radiotracers in animal models is a critical step. tums.ac.ir For example, ⁶⁸Ga-labeled DOTA-MGS5, a minigastrin analog, was developed for PET/CT imaging of cholecystokinin-2 receptor (CCK2R)-expressing tumors. nih.govresearchgate.net Biodistribution studies in BALB/c mice demonstrated favorable in vivo properties, which supported its translation to clinical trials. nih.gov Similarly, a novel ⁶⁸Ga-DOTA-conjugated tracer targeting CDK4/6 was designed and evaluated in tumor-bearing nude mice, showing significant radioactive accumulation in the tumor and demonstrating its potential for tumor imaging. nih.gov These studies exemplify the routine use of DOTA-amide conjugates in developing and validating new targeted radiopharmaceuticals for oncology and other disease areas in animal models. tudelft.nlresearchgate.netkcl.ac.uknih.gov

Targeting Strategies with DOTA-Amide Conjugates (e.g., Prostate-Specific Membrane Antigen (PSMA), HER2)

DOTA-amide serves as a crucial component in targeted radiopharmaceuticals by linking a radionuclide to a high-affinity targeting vector, such as small molecules, peptides, or antibody fragments, directed against disease-specific biomarkers.

Prostate-Specific Membrane Antigen (PSMA): PSMA is a well-established target for prostate cancer imaging and therapy. Numerous DOTA-amide conjugates incorporating urea-based PSMA inhibitors have been developed and evaluated preclinically. semanticscholar.org A prime example is PSMA-617, which features a DOTA chelator connected to a PSMA-binding motif via an optimized linker. researchgate.netnih.gov Preclinical studies in mice bearing LNCaP (PSMA-positive) xenografts demonstrated high and specific tumor uptake of [⁶⁸Ga]Ga-PSMA-617. semanticscholar.org Researchers have also explored creating chimeric compounds, such as a DOTA conjugate that includes both a PSMA inhibitor and a bisphosphonate (pamidronate), to dually target PSMA-expressing cancer cells and bone metastases, respectively. nih.govresearchgate.net

HER2: The human epidermal growth factor receptor 2 (HER2) is overexpressed in various cancers, including breast and ovarian cancer. DOTA-amide has been conjugated to HER2-targeting moieties like Affibody molecules and single-domain antibodies (sdAbs). medchemexpress.comresearchgate.net For instance, the Affibody-based construct ¹⁷⁷Lu-ABY-271, where DOTA is conjugated to an albumin-binding domain fused to an anti-HER2 Affibody, was evaluated in mice with SKOV-3 xenografts. nih.govbohrium.com The study showed specific tumor accumulation, but also highlighted how the precise positioning of the DOTA-amide chelator can significantly impact biodistribution, particularly renal uptake. nih.gov Another approach involved radiolabeling a HER2-targeting peptide, LTVSPWY, with ¹⁷⁷Lu via a DOTA-amide linker. nih.gov In vitro studies showed high affinity for the HER2-positive SKOV-3 cell line, and in vivo studies confirmed its ability to recognize HER2 receptors, marking it as a potential therapeutic agent. nih.gov

Comparative Preclinical Studies with Other Chelating Agents

To establish the utility of DOTA-amide based systems, preclinical studies often include a head-to-head comparison with other well-established chelating agents. These studies are crucial for identifying the optimal chelator for a specific application.

In the context of PSMA-targeted imaging, a DOTA-monoamide chelator was compared with NOTA and HBED-CC based chelators, all conjugated to a similar PSMA-targeting scaffold. nih.govnih.govresearchgate.net The study revealed significant differences in the pharmacokinetic profiles of the three radiotracers. While the NOTA-chelated agent demonstrated the fastest clearance from normal tissues, the DOTA-monoamide agent showed favorable tumor uptake. nih.govnih.gov Specifically, the ⁶⁸Ga-labeled NOTA-based tracer had higher tumor uptake at 1-hour post-injection, but there was no significant difference in tumor uptake between the three agents at 2 and 3 hours. nih.govnih.gov The HBED-CC conjugated tracer showed the highest retention in normal tissues. nih.govnih.gov

Another area of comparison is the stability of the radiometal complexes. Studies on DOTA-tetraamide derivatives have emphasized their high kinetic inertness, which prevents the dissociation of the metal ion in vivo. nih.govelsevierpure.com This is a key advantage, particularly when compared to some linear chelators which may be more prone to transchelation with endogenous metal ions.

The table below presents a comparative overview of key preclinical parameters for PSMA-targeting radiotracers with different chelators.

| Chelator | Tumor Uptake (1h %ID/g) | Kidney Uptake (1h %ID/g) | Spleen Uptake (1h %ID/g) |

| DOTA-monoamide | 35.6 ± 4.9 | 28.5 ± 5.2 | 0.6 ± 0.1 |

| NOTA | 42.2 ± 6.7 | 106.0 ± 23.0 | 0.8 ± 0.2 |

| HBED-CC | 29.8 ± 3.7 | 34.5 ± 6.1 | 1.9 ± 0.4 |

Data from a comparative preclinical study of ⁶⁸Ga-labeled PSMA-targeting agents. nih.govnih.gov

Advanced Computational and Theoretical Investigations of Dota Amide Systems

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure Optimization

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. mdpi.comnih.gov It is widely employed to determine the optimized geometries, relative energies, and electronic properties of DOTA-amide complexes.

The process begins with defining an initial molecular structure, which is then computationally optimized to find a lower-energy, more stable conformation. mdpi.comyoutube.com For DOTA-based complexes, this typically involves identifying stable isomers, most notably the square antiprism (SAP) and the twisted square antiprism (TSAP) coordination geometries. researchgate.netresearchgate.net DFT calculations can predict the relative stability of these isomers; for instance, studies on various M-DOTA complexes (where M is a metal ion) have shown that while both SAP and TSAP configurations are energy minima, their relative energies can differ, influencing the conformational population in solution. researchgate.netresearchgate.net The choice of functional (e.g., B3LYP, B3P86) and basis set (e.g., 6-31G*, LanL2DZ) is crucial for achieving accuracy consistent with experimental data. mdpi.comrsc.orgnih.gov Frequency calculations are subsequently performed to confirm that the optimized structure represents a true energy minimum, characterized by the absence of imaginary frequencies. nih.gov

Beyond geometric optimization, DFT provides a detailed picture of the electronic structure. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) helps in understanding the complex's reactivity. The energy gap between the HOMO and LUMO is a key indicator of chemical stability. nih.govnih.govresearchgate.net Furthermore, the calculation of molecular electrostatic potential (MEP) maps visually represents the charge distribution and identifies electrophilic and nucleophilic sites within the molecule, offering clues about its interaction with other molecules. nih.govmdpi.com

Table 1: Representative DFT-Calculated Parameters for DOTA-Metal Complexes Note: The values below are illustrative, based on findings from various DFT studies on DOTA and its derivatives. Actual values are highly dependent on the specific metal ion, amide functionalization, functional, basis set, and solvation model used.

| Parameter | Description | Typical Finding | Source Insight |

| Isomer Energy Difference (SAP vs. TSAP) | The difference in total energy between the SAP and TSAP conformers. | The SAP isomer often has a higher binding energy, but the TSAP can be stabilized by sterically demanding pendant groups like phosphonates. researchgate.net | researchgate.net |

| Metal-Nitrogen (M-N) Bond Length | The calculated distance between the central metal ion and the nitrogen atoms of the cyclen ring. | Average distances are in good agreement with X-ray crystallography data, typically in the range of 2.6-2.8 Å for Pb(II) complexes. semanticscholar.org | semanticscholar.org |

| Metal-Oxygen (M-O) Bond Length | The calculated distance between the central metal ion and the oxygen atoms of the pendant arms. | Varies depending on the pendant arm (carboxylate vs. amide) and metal ion. | mdpi.com |

| HOMO-LUMO Energy Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A larger gap generally indicates greater chemical stability. This parameter changes upon complexation with different metal ions. nih.govresearchgate.net | nih.govresearchgate.net |